molecular formula C18H19N3O3S3 B4562236 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B4562236
M. Wt: 421.6 g/mol
InChI Key: GSOASKWGVKLGQM-KAMYIIQDSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.05885500 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One study detailed the microwave-assisted synthesis and unusual coupling of novel Pyrido[3,2-f][1,4]thiazepines, starting from 3-amino-3-thioxopropanamide and progressing through a series of reactions to produce various substituted derivatives. This method offered better yields in shorter times compared to traditional synthesis methods, demonstrating the compound's utility as a versatile intermediate in organic synthesis (Faty, Youssef, & Youssef, 2011).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of derivatives of thiazolidin-4-ones, thiazolidin-2-ylidene, and related scaffolds. For instance, the synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed significant antibacterial and antifungal activities, positioning these compounds as promising candidates for developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013). Another study synthesized and evaluated the antimicrobial activity of (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid and its derivatives, finding that some compounds showed good to moderate activity against tested bacterial strains (Pansare & Shinde, 2015).

Anticancer and Antioxidant Activities

Research into the anticancer activity of 4-thiazolidinones containing benzothiazole moiety found that some derivatives exhibited notable antitumor activity, highlighting the potential of these compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Additionally, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives displayed significant antioxidant activity, further underscoring the therapeutic versatility of these chemical frameworks (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Matrix Metalloproteinase (MMP) Inhibition and Anti-inflammatory Activity

The investigation of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides for their MMP inhibition potential revealed significant anti-inflammatory and potential wound healing effects, with one derivative showing nanomolar level inhibition of MMP-9, a key enzyme involved in tissue damage and inflammation (Incerti et al., 2018).

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-2-24-13-5-3-12(4-6-13)11-14-16(23)21(18(25)27-14)9-7-15(22)20-17-19-8-10-26-17/h3-6,11H,2,7-10H2,1H3,(H,19,20,22)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOASKWGVKLGQM-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 3
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 4
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 5
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

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